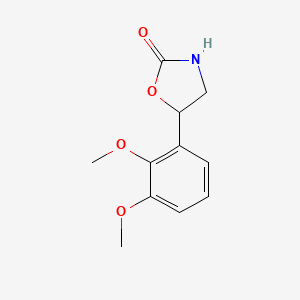

5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

5-(2,3-dimethoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO4/c1-14-8-5-3-4-7(10(8)15-2)9-6-12-11(13)16-9/h3-5,9H,6H2,1-2H3,(H,12,13) |

InChI Key |

QAXUVIXYQHOIBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CNC(=O)O2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(2,3-dimethoxyphenyl)oxazolidin-2-one, both ¹H and ¹³C NMR spectroscopy are utilized to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the oxazolidinone ring and the dimethoxyphenyl substituent. The chemical shifts (δ) are influenced by the electron density and anisotropic effects of neighboring functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The carbonyl carbon of the oxazolidinone ring is characteristically found at a downfield chemical shift. The aromatic carbons show distinct signals based on their substitution pattern, and the methoxy (B1213986) carbons appear in the typical upfield region.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C=O | - | - | - | ~158 |

| CH (oxazolidinone) | ~5.5 | dd | J = 8.0, 6.0 | ~75 |

| CH₂ (oxazolidinone) | ~4.2 (Ha), ~3.8 (Hb) | m | - | ~45 |

| NH | ~6.5 | br s | - | - |

| Ar-H | ~6.9-7.1 | m | - | ~125 |

| Ar-H | ~6.8 | d | J = 8.0 | ~112 |

| Ar-H | ~7.0 | d | J = 8.0 | ~120 |

| Ar-C (ipso) | - | - | - | ~130 |

| Ar-C-O | - | - | - | ~153 |

| Ar-C-O | - | - | - | ~148 |

| OCH₃ | ~3.9 (s, 3H) | s | - | ~56 |

| OCH₃ | ~3.85 (s, 3H) | s | - | ~55.8 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs.

Utilization of Mass Spectrometry in Elucidating Complex Derivatives

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 223.0845, corresponding to the molecular formula C₁₁H₁₃NO₄. Common fragmentation pathways for oxazolidinones involve the cleavage of the heterocyclic ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Formula |

|---|---|---|---|

| [M+H]⁺ | 224.0917 | 224.0915 | C₁₁H₁₄NO₄⁺ |

| [M+Na]⁺ | 246.0737 | 246.0733 | C₁₁H₁₃NNaO₄⁺ |

| [M]⁺ | 223.0845 | 223.0841 | C₁₁H₁₃NO₄⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, the carbonyl group (C=O) of the cyclic carbamate (B1207046), the C-O bonds, and the aromatic ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2950-2850 |

| C=O (carbamate) | Stretching | ~1750 |

| C=C (aromatic) | Stretching | ~1600, 1480 |

| C-O (ether) | Stretching | ~1250 |

| C-O (carbamate) | Stretching | ~1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the π → π* transitions of the aromatic ring. The presence of the dimethoxy substituents on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 4: Expected UV-Vis Absorption Data for this compound (in Methanol)

| Transition | λmax (nm) |

|---|---|

| π → π* | ~275 |

| π → π* | ~220 |

Crystallographic Analysis for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer would unambiguously establish its absolute configuration (R or S).

The analysis would also reveal the conformation of the five-membered oxazolidinone ring, which typically adopts a slight envelope or twist conformation to minimize steric strain. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygen, would be elucidated. While specific crystallographic data for this exact compound is not publicly available, related oxazolidinone structures often crystallize in common space groups and exhibit predictable hydrogen bonding motifs. nih.govcopernicus.org

Mechanistic Investigations of Biological Activities Non Clinical Focus

Antimicrobial Activity Studies

Oxazolidinones are a class of synthetic antimicrobial agents with a unique mechanism of action that makes them effective against various multidrug-resistant pathogens. nih.gov The biological activity of compounds like 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is rooted in this well-established mechanism.

The primary antimicrobial mechanism for the oxazolidinone class is the inhibition of bacterial protein synthesis at a very early stage. nih.gov These compounds selectively bind to the 23S ribosomal RNA of the 50S ribosomal subunit. mdpi.com This binding action prevents the formation of a functional 70S initiation complex, a critical step involving the N-formylmethionyl-tRNA, mRNA, and the 30S subunit, which is necessary for the translation process in bacteria. nih.govnih.govorthobullets.com By interfering with the initiation phase, oxazolidinones effectively halt the production of essential bacterial proteins. nih.gov This mode of action is distinct from other protein synthesis inhibitors, which typically act at later elongation steps, thus minimizing the likelihood of cross-resistance. nih.govnih.gov

Oxazolidinones exhibit potent, targeted activity against a wide spectrum of Gram-positive bacteria. nih.gov This includes clinically significant pathogens and strains that have developed resistance to other antibiotic classes, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). kthmcollege.ac.in The efficacy of these compounds is demonstrated by their low Minimum Inhibitory Concentration (MIC) values against these organisms. nih.govnih.gov Novel oxazolidinone derivatives continue to be developed, showing activity that is often comparable or superior to first-generation drugs of this class. mdpi.comnih.gov

Table 1: Illustrative Antimicrobial Activity of Representative Oxazolidinones Against Gram-Positive Bacteria Note: This data is representative of the oxazolidinone class and not specific to this compound.

| Bacterial Strain | Representative MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 1-4 |

| Staphylococcus aureus (MRSA) | 1-4 |

| Enterococcus faecalis (VSE) | 1-4 |

| Enterococcus faecalis (VRE) | 1-4 |

The activity of oxazolidinones against Gram-negative bacteria is generally limited. nih.gov The outer membrane of Gram-negative organisms presents a significant permeability barrier that restricts the entry of many synthetic compounds. nih.gov Furthermore, these bacteria possess sophisticated efflux pump systems, such as the AcrAB-TolC pump in E. coli, which can actively expel antibiotics from the cell, preventing them from reaching their ribosomal target. mdpi.com Consequently, MIC values for most oxazolidinones against species like Escherichia coli and Pseudomonas aeruginosa are typically high. orthobullets.com However, research into novel oxazolidinone structures aims to overcome these resistance mechanisms to develop broad-spectrum agents. researchgate.net

Table 2: Illustrative Antimicrobial Activity of Representative Oxazolidinones Against Gram-Negative Bacteria Note: This data is representative of the oxazolidinone class and not specific to this compound.

| Bacterial Strain | Representative MIC (µg/mL) |

|---|---|

| Escherichia coli | >64 |

| Pseudomonas aeruginosa | >64 |

While primarily developed as antibacterial agents, the oxazolidinone scaffold has been explored for its potential antifungal properties. Studies on novel oxazolidin-2-one derivatives, particularly those linked to a 1,2,3-triazole moiety, have demonstrated notable in vitro activity against several species of pathogenic fungi, including various Candida species. nih.govrsc.org For instance, certain compounds have shown excellent activity against Candida glabrata, with MIC values significantly lower than those of standard antifungal drugs like itraconazole. nih.govrsc.orgcore.ac.uk The precise mechanism of antifungal action is still under investigation but may differ from the antibacterial protein synthesis inhibition pathway. There is currently a lack of specific research on the efficacy of this compound class against the plant pathogen Sclerotinia sclerotiorum.

Table 3: Illustrative Antifungal Activity of a Novel Oxazolidinone Derivative Against Candida Species Note: This data is representative of select investigational oxazolidinone derivatives and not specific to this compound.

| Fungal Strain | Representative MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | 0.12 |

| Candida krusei | 8 |

Anticancer Activity and Cell Line Studies

The structural features of the oxazolidinone ring have prompted investigations into its potential as a scaffold for anticancer agents.

Derivatives of the oxazolidin-2-one class have been evaluated for their cytotoxic and antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2). nih.govnih.gov Mechanistic studies on some of these compounds suggest they can induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. nih.gov This process is often triggered by an increase in intracellular reactive oxygen species (ROS) and a subsequent reduction in the mitochondrial membrane potential, leading to the activation of caspases and cell death. nih.gov The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 4: Illustrative Cytotoxic Activity of an Investigational Oxazolidinone Derivative Against Human Cancer Cell Lines Note: This data is representative of select investigational oxazolidinone derivatives and not specific to this compound.

| Cell Line | Cancer Type | Representative IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 17.66 |

| A549 | Lung Carcinoma | >50 |

| HepG2 | Hepatocellular Carcinoma | ~30 |

Investigation of Apoptosis Induction and Cell Cycle Modulation

Currently, there is no available scientific data from non-clinical studies that investigates the potential of this compound to induce apoptosis or modulate the cell cycle in cancerous or other cell lines. While the broader class of oxazolidinones has been a subject of interest in anticancer research, with some derivatives showing capabilities of inducing programmed cell death and arresting the cell cycle, these findings cannot be directly attributed to this compound without specific experimental evidence.

Inhibition of Specific Oncogenic Targets (e.g., Focal Adhesion Kinase, Tyrosine Kinases)

There is no published research that evaluates the inhibitory activity of this compound against specific oncogenic targets such as Focal Adhesion Kinase (FAK) or other tyrosine kinases. The role of FAK in cell adhesion, migration, and survival makes it a significant target in oncology. Similarly, the broader family of tyrosine kinases is crucial in cellular signaling pathways that govern growth and proliferation, and their inhibition is a key strategy in cancer therapy. However, the interaction of this compound with these critical enzymes remains uninvestigated.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

No specific studies have been found that assess the inhibitory effect of this compound on Monoamine Oxidase (MAO) enzymes. MAO inhibitors are a class of compounds that have therapeutic applications in neurological disorders. While some oxazolidinone derivatives have been explored for MAO inhibition, the activity of the specific compound has not been reported.

Factor Xa Inhibition for Antithrombotic Potential

The potential of this compound as a Factor Xa inhibitor for antithrombotic applications has not been explored in any available research. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a modern approach to anticoagulation therapy.

FGF Receptor-1 Tyrosine Kinase Inhibition

There is no scientific literature available that investigates the inhibitory potential of this compound against Fibroblast Growth Factor (FGF) Receptor-1 (FGFR-1) tyrosine kinase. The FGF/FGFR signaling pathway is implicated in various cellular processes and is a target in cancer research.

Neuroprotective Properties and Related Molecular Pathways

The neuroprotective properties of this compound and its effects on related molecular pathways have not been the subject of any published scientific investigation. Research into the neuroprotective effects of various compounds often involves studying their impact on pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells, but such data is not available for this specific oxazolidinone.

Mitigation of Neurotoxicity in Cellular Models

There is currently no specific scientific data available from cellular model studies detailing the potential of this compound to mitigate neurotoxicity.

Modulatory Effects on Neurotransmitter Systems

Detailed investigations into the modulatory effects of this compound on neurotransmitter systems have not been reported in published research.

Anti-inflammatory Mechanisms

Specific studies focusing on the anti-inflammatory mechanisms of this compound are not present in the available scientific literature.

Modulation of Pro-inflammatory Cytokine Production

There is no available research data on the modulation of pro-inflammatory cytokine production by this compound.

Impact on Inflammatory Pathways

Information regarding the impact of this compound on key inflammatory pathways, such as NF-κB or MAPK, has not been documented in scientific studies.

Structure Activity Relationship Sar and Ligand Design Studies for Oxazolidinone Derivatives

Impact of Substituents on the 2,3-Dimethoxyphenyl Moiety

There is a lack of specific studies detailing the impact of further substitutions on the 2,3-dimethoxyphenyl ring of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. For the broader class of N-aryloxazolidinones, the electronic and steric properties of substituents on the phenyl ring are known to be critical for biological activity. For instance, in antibacterial oxazolidinones, a meta-fluoro substitution on the N-phenyl ring can increase activity. However, without direct research on derivatives of this compound, it is not possible to provide specific data on how additional functional groups on this particular moiety would modulate its activity.

Role of N-Substitution on Oxazolidinone Activity and Selectivity

The nitrogen atom of the oxazolidinone ring is a common site for modification in SAR studies of this class of compounds. Generally, the nature of the substituent at the N-3 position plays a crucial role in determining the compound's biological target and potency. For example, large and complex aromatic systems are often found in antibacterial agents. There is no available research that specifically investigates N-substituted derivatives of this compound to provide concrete data on how such modifications would affect its activity and selectivity.

Influence of Substitutions at the C-5 Position of the Oxazolidinone Ring

The C-5 position of the oxazolidinone ring is a key site for structural modifications that significantly influence biological activity. In many biologically active oxazolidinones, an (S)-configured C-5 substituent is essential. nih.gov The nature of this substituent can vary widely, from simple hydroxymethyl or aminomethyl groups to more complex heterocyclic moieties. nih.gov For instance, the conversion of the acetylaminomethyl moiety at the C-5 position into other functional groups has been shown to greatly affect the antibacterial activity of some oxazolidinones. scispace.com One study found that replacing the carbonyl oxygen of a C-5 acetamide (B32628) with a thiocarbonyl sulfur enhanced in vitro antibacterial activity. scispace.com

While these findings are significant for the oxazolidinone class, there are no specific studies on derivatives of this compound with varied C-5 substituents. Therefore, no data tables or detailed research findings can be presented for this specific compound.

Stereochemical Requirements for Optimal Biological Activity

Stereochemistry is a critical factor in the biological activity of oxazolidinones. For many antibacterial oxazolidinones, the (S)-configuration at the C-5 position of the oxazolidinone ring is a crucial requirement for potent activity. nih.govnih.gov This stereochemical preference is often dictated by the specific interactions with the biological target, such as the bacterial ribosome. While it is highly probable that the stereochemistry of this compound would also be a determinant of its biological activity, no studies have been published that specifically investigate the stereochemical requirements for this compound.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR studies are valuable tools for understanding the relationship between the chemical structure of a compound and its biological activity, and for designing more potent analogs. Several QSAR studies have been conducted on various series of oxazolidinone derivatives, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These studies have successfully created models that correlate steric, electrostatic, and lipophilic properties with antibacterial activity. nih.gov Artificial neural networks have also been used to model nonlinear structure-activity relationships in oxazolidinone antibacterial agents. researchgate.net

However, no QSAR models have been specifically developed for this compound and its derivatives. The existing models for other oxazolidinones cannot be directly applied to this specific compound without experimental validation.

Computational Chemistry and Molecular Modeling in Oxazolidinone Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This technique is instrumental in predicting the binding affinity and interaction patterns of drug candidates. For 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, molecular docking simulations would be employed to understand its potential interactions with various biological targets. For instance, in the context of antibacterial research, the 50S ribosomal subunit is a common target for oxazolidinones. nih.gov

A hypothetical docking study of this compound would involve computationally placing it into the binding site of a target protein. The simulation would then explore various possible conformations and orientations of the molecule within the binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the dimethoxyphenyl and oxazolidinone moieties and the amino acid residues of the target. This information is crucial for structure-activity relationship (SAR) studies.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

This table represents the kind of data that would be generated from a molecular docking simulation. The values are for illustrative purposes as specific experimental data for this compound is not available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Staphylococcus aureus 50S ribosomal subunit | -9.2 | U2585, G2505, A2451 |

| Human Monoamine Oxidase A | -7.8 | TYR407, PHE352, ILE335 |

| SARS-CoV-2 Main Protease (Mpro) | -6.5 | HIS41, CYS145, GLU166 |

Conformational Analysis and Energy Landscape Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, this would involve studying the rotation around the single bond connecting the phenyl ring to the oxazolidinone ring, as well as the puckering of the oxazolidinone ring itself.

Computational methods, such as systematic or stochastic conformational searches, are used to explore the potential energy surface of the molecule. frontiersin.org The resulting energy landscape would reveal the most stable conformers and the energy barriers between them. Understanding the preferred conformations is vital, as only specific shapes of the molecule may be able to fit into the binding site of a biological target.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations for this compound would provide deep insights into its chemical properties.

Key parameters derived from DFT studies include:

Optimized Geometry: The most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability. nih.gov

Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. nih.gov

Table 2: Representative Electronic Properties from a DFT Calculation

This table illustrates the type of data obtained from DFT calculations. These values are theoretical and for demonstrative purposes.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation would track the movements of every atom in the this compound-target complex over time, typically on the nanosecond to microsecond scale.

MD simulations are invaluable for:

Assessing Binding Stability: Confirming if the binding pose predicted by docking is stable over time.

Observing Conformational Changes: Revealing how the ligand and protein adapt to each other upon binding.

Calculating Binding Free Energy: Providing a more accurate estimation of the binding affinity by considering the dynamic nature of the system and the role of solvent molecules. dntb.gov.ua

Virtual Screening and De Novo Design of Novel Analogs

The chemical structure of this compound can serve as a scaffold for the discovery of new and improved derivatives.

Virtual Screening: This involves computationally searching large libraries of compounds to identify molecules that are structurally similar to the lead compound or are predicted to bind to the same target. uran.ua This is a rapid and cost-effective way to identify promising new candidates for further investigation.

De Novo Design: This approach uses computational algorithms to design novel molecules from scratch. arxiv.org Starting with the this compound scaffold or fragments of it, these programs can build new molecules that are optimized for binding to a specific target, potentially leading to compounds with enhanced potency and selectivity.

Pharmacological Studies Non Human in Vivo and in Vitro

In Vitro Cellular Permeation and Uptake Studies in Non-Human Systems

No studies detailing the in vitro cellular permeation or uptake of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one in non-human cell lines or systems were identified in the available scientific literature.

In Vivo Pharmacokinetic Investigations in Animal Models (excluding human data)

Specific in vivo pharmacokinetic data for this compound in any animal models is not publically available.

Absorption and Distribution Profiles

No research detailing the absorption and distribution profiles of this compound in animal models has been published.

Metabolism and Excretion Pathways (e.g., identification of metabolites)

There are no available studies that identify the metabolites or describe the metabolism and excretion pathways of this compound in any non-human species.

In Vivo Efficacy Studies in Non-Human Disease Models

No in vivo efficacy studies for this compound in any non-human disease models were found in the public domain.

Efficacy in Animal Models of Bacterial Infections

There is no published research on the efficacy of this compound in animal models of bacterial infections.

Antifungal Efficacy in Relevant Non-Human Models

No studies investigating the in vivo antifungal efficacy of this compound in any relevant non-human models have been reported.

Emerging Research Frontiers and Future Directions

Development of Next-Generation Oxazolidinone Scaffolds

The development of next-generation oxazolidinone scaffolds is a key strategy to overcome challenges such as drug resistance and to broaden the therapeutic applications of this chemical class. researchgate.netnih.gov For 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, future research could focus on structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The 2,3-dimethoxyphenyl moiety offers several avenues for chemical exploration.

Potential Modifications and Research Directions:

| Modification Site | Potential Goal | Rationale |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) | To modulate electronic properties, lipophilicity, and potential interactions with target proteins. |

| Oxazolidinone Core | Alterations at the N-3 and C-4 positions | To explore structure-activity relationships (SAR) and introduce new functionalities for targeted interactions. |

| Methoxy (B1213986) Groups | Bioisosteric replacement or demethylation | To improve metabolic stability and explore alternative hydrogen bonding patterns. |

These modifications could lead to the identification of novel compounds with improved efficacy against resistant bacterial strains or with entirely new biological activities. nih.gov

Multi-Targeted Ligand Design Incorporating the Oxazolidinone Core

The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases. pharmacologyonline.org Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, offer a promising therapeutic strategy. pharmacologyonline.orgnih.gov The this compound core could serve as a foundational scaffold for the design of such MTDLs.

Conceptual Approaches for MTDL Design:

Pharmacophore Hybridization: This involves combining the oxazolidinone core with another pharmacophore known to interact with a different target. For instance, integrating a moiety with known anti-inflammatory or anticancer properties could result in a dual-action agent.

Fragment-Based Linking: Fragments that bind to different targets can be linked to the this compound scaffold. This approach allows for the systematic exploration of linker length and composition to achieve optimal activity at multiple targets.

The design of MTDLs based on this scaffold could be particularly relevant for complex diseases like cancer or neurodegenerative disorders, where targeting multiple pathways can lead to synergistic therapeutic effects. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

While oxazolidinones are primarily known for their antibacterial properties, recent research has unveiled their potential in other therapeutic areas. nih.govrsc.org Investigations into the this compound scaffold and its derivatives could uncover novel applications.

Potential Novel Therapeutic Areas:

| Therapeutic Area | Rationale for Exploration |

| Anticancer | Some oxazolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net The 2,3-dimethoxyphenyl group is present in other compounds with known anticancer activity. |

| Antiviral | The structural features of oxazolidinones may allow for interactions with viral proteins or enzymes. |

| Anti-inflammatory | Modulation of inflammatory pathways is a potential, yet underexplored, activity for this class of compounds. |

| Neuroprotection | Given the complexity of neurodegenerative diseases, compounds that can modulate multiple targets (as discussed in 8.2) are of high interest. |

Systematic screening of a library of derivatives of this compound against a diverse panel of biological targets will be crucial to identify these novel therapeutic opportunities.

Synthetic Challenges and Opportunities for Improved Efficiency and Sustainability

The synthesis of oxazolidinones can present several challenges, including the control of stereochemistry and the use of harsh reagents. nih.gov For this compound, specific challenges may arise in the introduction of the substituted phenyl ring and the formation of the oxazolidinone core in a stereoselective manner.

Areas for Synthetic Innovation:

Catalytic Asymmetric Synthesis: Developing novel catalytic methods to control the stereochemistry at the C-5 position is a significant opportunity. This would provide access to enantiomerically pure compounds, which is critical for pharmacological evaluation.

Green Chemistry Approaches: The use of more environmentally friendly solvents, reagents, and reaction conditions is a key goal in modern organic synthesis. nih.govresearchgate.net Exploring biocatalysis or flow chemistry could offer more sustainable routes to this compound and its derivatives.

Multicomponent Reactions: Designing one-pot, multicomponent reactions could significantly improve the efficiency of synthesizing a diverse library of derivatives for biological screening. researchgate.net

Overcoming these synthetic hurdles will be essential to facilitate the exploration of the full therapeutic potential of this scaffold.

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be applied to the study of this compound in several ways.

Applications of AI and ML:

| AI/ML Technique | Application in Oxazolidinone Discovery |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predicting the biological activity of novel derivatives of this compound based on their chemical structure. |

| Virtual Screening | In silico screening of large virtual libraries to identify compounds with a high probability of binding to a specific biological target. |

| De Novo Drug Design | Generative models can design entirely new molecules based on the this compound scaffold with optimized properties for a desired therapeutic effect. |

| Predictive Toxicology | AI models can predict potential toxicities of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures. |

By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space and prioritize the synthesis and testing of the most promising compounds, ultimately accelerating the path to new therapies.

Q & A

Q. How does the 2,3-dimethoxyphenyl substituent influence electronic properties of the oxazolidinone core?

- Methodological Answer : Perform Hammett analysis to quantify electron-donating effects of methoxy groups. Use cyclic voltammetry to measure redox potentials, correlating with DFT-calculated HOMO/LUMO levels. Substituent effects can modulate reactivity in subsequent functionalization (e.g., electrophilic aromatic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.